pent-2-enoyl-CoA

描述

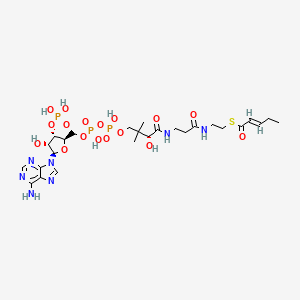

Structure

2D Structure

属性

分子式 |

C26H42N7O17P3S |

|---|---|

分子量 |

849.6 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-pent-2-enethioate |

InChI |

InChI=1S/C26H42N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5-6,13-15,19-21,25,36-37H,4,7-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b6-5+/t15-,19-,20-,21+,25-/m1/s1 |

InChI 键 |

GJSFKOVNQYGUGN-JQVZGLFNSA-N |

手性 SMILES |

CC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Biochemical Pathways Involving Pent 2 Enoyl Coa

Formation of Pent-2-enoyl-CoA

The generation of this compound is intricately linked to the catabolism of fatty acids, especially those with double bonds that require specialized enzymatic machinery for their complete degradation.

Generation via Beta-Oxidation of Unsaturated Fatty Acids

Beta-oxidation is the primary pathway for the breakdown of fatty acids, occurring within the mitochondria and peroxisomes. While the degradation of saturated fatty acids is a straightforward cyclical process, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule for entry into the main beta-oxidation spiral. It is within this context that this compound often emerges as a key intermediate.

The beta-oxidation of unsaturated fatty acids with an odd number of carbons, or those with double bonds at odd-numbered positions, can lead to intermediates that are not directly amenable to the core beta-oxidation enzymes. In these cases, specific isomerases are required to shift the position and configuration of the double bond, ultimately leading to the formation of a substrate that can be processed by enoyl-CoA hydratase. While not the most common pathway, the degradation of certain odd-chain unsaturated fatty acids can result in the formation of a five-carbon enoyl-CoA intermediate like this compound.

The degradation of polyunsaturated fatty acids frequently produces intermediates with double bonds that are incompatible with the standard beta-oxidation pathway. To overcome this, cells employ a set of auxiliary enzymes, including 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase.

During the beta-oxidation of certain polyunsaturated fatty acids, an intermediate known as penta-2,4-dienoyl-CoA can be formed. This molecule contains two conjugated double bonds, which presents a challenge for the standard enzymatic machinery of beta-oxidation. The presence of this precursor necessitates the action of a specific reductase to proceed with its degradation.

The enzyme 2,4-dienoyl-CoA reductase plays a critical role in the metabolism of intermediates like penta-2,4-dienoyl-CoA. This enzyme utilizes NADPH to reduce one of the double bonds in the dienoyl-CoA molecule. Specifically, it catalyzes the reduction of the double bond at the fourth carbon, converting penta-2,4-dienoyl-CoA into trans-pent-2-enoyl-CoA. This resulting this compound is a substrate that can then be acted upon by the enzymes of the conventional beta-oxidation pathway, allowing for the complete breakdown of the fatty acid.

The subsequent step in the pathway involves the action of enoyl-CoA isomerase. This enzyme catalyzes the isomerization of the cis or trans double bond at the third carbon to a trans double bond at the second carbon, a conformation required by enoyl-CoA hydratase for the next step in beta-oxidation.

| Enzyme | Substrate | Product | Role in Pathway |

| 2,4-Dienoyl-CoA Reductase | Penta-2,4-dienoyl-CoA | trans-Pent-2-enoyl-CoA | Reduces one double bond of the conjugated system. |

| Enoyl-CoA Isomerase | 3-Enoyl-CoA | trans-2-Enoyl-CoA | Isomerizes the double bond to the correct position for beta-oxidation. |

Auxiliary Enzyme-Dependent Pathways (e.g., 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase)

Biosynthesis from Short-Chain Acyl-CoAs and Other Precursors

While this compound is a well-established intermediate in the degradation of unsaturated fatty acids, dedicated pathways for its de novo biosynthesis from short-chain acyl-CoAs are not prominently detailed in scientific literature. The primary focus of metabolic research has been on its role as a catabolic intermediate. However, the reversible nature of some beta-oxidation reactions and the broad substrate specificity of certain enzymes could theoretically allow for the formation of this compound from shorter acyl-CoA precursors under specific cellular conditions, though this is not considered a major metabolic route. The synthesis of longer-chain fatty acids involves the sequential addition of two-carbon units from malonyl-CoA, a process that generates various enoyl-CoA intermediates, but not typically this compound as a primary end product.

Condensation Reactions Involving Acetyl-CoA and Propionyl-CoA

The formation of five-carbon acyl chains from two-carbon (acetyl-CoA) and three-carbon (propionyl-CoA) units is a fundamental process in the biosynthesis of odd-chain fatty acids and other metabolites. Thiolase enzymes (acetyl-coenzyme A acetyltransferases, ACAT) are central to these condensation reactions. wikipedia.org Biosynthetic thiolases catalyze the Claisen condensation of two acyl-CoA molecules to form a 3-ketoacyl-CoA, which is a key step in carbon-carbon bond formation. wikipedia.orgnih.gov

While the direct condensation of acetyl-CoA and propionyl-CoA to form a direct precursor of this compound is not the primary described pathway, analogous reactions provide a basis for this transformation. For instance, some thiolases exhibit broad substrate specificity and can catalyze the condensation of different acyl-CoA substrates. wikipedia.org The condensation of propionyl-CoA (as the primer) with malonyl-CoA (derived from acetyl-CoA) is a known route for the elongation of odd-chain fatty acids. nih.gov In microorganisms like Aspergillus nidulans, the balance between acetyl-CoA and propionyl-CoA pools is critical, as excessive propionyl-CoA can inhibit polyketide synthesis, which relies on acetyl-CoA and malonyl-CoA. nih.gov This indicates a competition between these substrates for condensing enzymes.

Dehydratase-Catalyzed Formation from Hydroxyacyl-CoAs

This compound is formed through the dehydration of a 3-hydroxyacyl-CoA precursor, a reaction catalyzed by the enoyl-CoA hydratase/dehydratase family of enzymes. In the context of fatty acid synthesis and elongation, 3-hydroxyacyl-CoA dehydratases (HACDs) catalyze the conversion of 3-hydroxyacyl-CoA to trans-2-enoyl-CoA. wikipedia.org This reaction is the third step in the four-step cycle of fatty acid elongation that occurs in the endoplasmic reticulum. wikipedia.org

Specifically, 3-hydroxypentanoyl-CoA would serve as the substrate for a dehydratase to yield this compound. This reaction involves the removal of a water molecule, creating a double bond between the alpha (C2) and beta (C3) carbons of the acyl chain. wikipedia.org While much of the research focuses on very-long-chain fatty acids, the enzymatic principle applies to shorter chains as well. wikipedia.org Similarly, in the reverse reaction (hydration), enoyl-CoA hydratases, which are part of the beta-oxidation pathway, can catalyze the formation of 3-hydroxyacyl-CoA from enoyl-CoA. Some of these enzymes, such as 3-hydroxypropionyl-CoA dehydratase, are known to act on short-chain substrates. rcsb.orgnih.govnih.gov

Conversion from Glutaconyl-CoA via Decarboxylation

The conversion of glutaconyl-CoA, a five-carbon dicarboxylic acyl-CoA, is another potential route related to the metabolism of C5 compounds. The enzyme glutaconyl-CoA decarboxylase (EC 7.2.4.5) is a biotin-dependent enzyme that plays a role in the metabolism of amino acids and benzoate. wikipedia.orgqmul.ac.uk This enzyme catalyzes the decarboxylation of glutaconyl-CoA. However, the primary product of this reaction is (2E)-but-2-enoyl-CoA (crotonyl-CoA), a four-carbon compound, and CO2. wikipedia.orgmodelseed.org

Interestingly, one of the common names for this enzyme is "this compound carboxy-lyase". qmul.ac.ukexpasy.org This name suggests that the enzyme could potentially catalyze the reverse reaction: the carboxylation of a C5 enoyl-CoA. However, the decarboxylation of glutaconyl-CoA to crotonyl-CoA is the well-established physiological direction of the reaction. wikipedia.orgnih.gov The name may be a source of confusion, and there is no strong evidence to suggest a direct conversion of glutaconyl-CoA to this compound via decarboxylation.

Catabolism and Further Transformations of this compound

This compound is a key intermediate in the breakdown of odd-chain fatty acids. Its catabolism feeds into the central metabolic pathways of the cell.

Integration into Canonical Beta-Oxidation Cycles

This compound is an intermediate in the beta-oxidation of odd-numbered fatty acids. medbullets.com The beta-oxidation of a five-carbon fatty acid, pentanoic acid, begins with its activation to pentanoyl-CoA. hmdb.ca The first step of the beta-oxidation cycle is the dehydrogenation of pentanoyl-CoA by an acyl-CoA dehydrogenase, which introduces a double bond between the C2 and C3 carbons, forming trans-2-pentenoyl-CoA. wikipedia.orgjackwestin.com From this point, this compound proceeds through the remaining steps of the beta-oxidation pathway. wikipedia.org

Hydration to 3-Hydroxypentanoyl-CoA

The second step in the beta-oxidation of this compound is a hydration reaction catalyzed by enoyl-CoA hydratase (ECH), also known as crotonase. wikipedia.org This enzyme facilitates the addition of a water molecule across the trans-double bond of the enoyl-CoA substrate. ebi.ac.uknih.gov In this specific case, this compound is hydrated to form L-3-hydroxypentanoyl-CoA. wikipedia.orgebi.ac.uk The reaction is highly stereospecific. nih.gov Enoyl-CoA hydratases are highly efficient enzymes and can act on a range of acyl-CoA chain lengths, though their activity may decrease with increasing chain length. ebi.ac.uk

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase | Pentanoyl-CoA | This compound |

| 2. Hydration | Enoyl-CoA Hydratase | This compound | 3-Hydroxypentanoyl-CoA |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypentanoyl-CoA | 3-Ketopentanoyl-CoA |

| 4. Thiolysis | β-Keto-thiolase | 3-Ketopentanoyl-CoA | Acetyl-CoA + Propionyl-CoA |

Subsequent Dehydrogenation and Thiolysis

Following hydration, the L-3-hydroxypentanoyl-CoA is oxidized in the third step of beta-oxidation. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH), which uses NAD+ as an electron acceptor. wikipedia.orgebi.ac.uk The hydroxyl group at the beta-carbon is oxidized to a keto group, resulting in the formation of 3-ketopentanoyl-CoA. wikipedia.org

The final step is the thiolytic cleavage of 3-ketopentanoyl-CoA, catalyzed by β-keto-thiolase. wikipedia.org This reaction involves the attack of a free coenzyme A molecule on the ketoacyl-CoA. The bond between the alpha and beta carbons is broken, releasing a two-carbon acetyl-CoA molecule and a three-carbon propionyl-CoA molecule. medbullets.comnih.gov The propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, making odd-chain fatty acids gluconeogenic. youtube.comwikipedia.org

| Initial Substrate | Final Products | Metabolic Fate |

|---|---|---|

| Pentanoyl-CoA | Acetyl-CoA | Citric Acid Cycle, Ketogenesis, Fatty Acid Synthesis |

| Propionyl-CoA | Conversion to Succinyl-CoA for Citric Acid Cycle (Gluconeogenic) |

Reduction to Pentanoyl-CoA

The conversion of this compound to pentanoyl-CoA is a reduction reaction that is a crucial step in certain metabolic contexts, such as fatty acid biosynthesis or elongation. This reaction is catalyzed by a family of enzymes known as trans-2-enoyl-CoA reductases.

These enzymes utilize cofactors like NADPH or NADH to donate electrons for the reduction of the carbon-carbon double bond in the trans-2-enoyl-CoA molecule. hhu.deuniprot.orgwikipedia.org The general reaction is the conversion of a trans-2,3-dehydroacyl-CoA to a saturated acyl-CoA. wikipedia.org While these enzymes act on a variety of trans-2-enoyl-CoAs with different chain lengths, their activity includes short-chain substrates. uniprot.orguniprot.orgmedchemexpress.com For instance, the trans-2-enoyl-CoA reductase from Euglena gracilis is active with short-chain substrates like crotonyl-CoA (C4) and trans-2-hexenoyl-CoA (C6), indicating its likely activity with the C5 intermediate, this compound. hhu.denih.gov

In humans, a peroxisomal trans-2-enoyl-CoA reductase (PECR) has been identified, which catalyzes the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16. uniprot.orgmedchemexpress.com This enzyme is involved in the fatty acid elongation cycle. nih.govnih.gov The reduction of this compound to pentanoyl-CoA is an essential step for the complete saturation of the fatty acid chain.

Table 1: Enzymes Catalyzing the Reduction of trans-2-enoyl-CoAs

| Enzyme Name | EC Number | Organism Example | Cofactor Preference | Substrate Range | Cellular Location |

| Peroxisomal trans-2-enoyl-CoA reductase | 1.3.1.38 | Homo sapiens | NADPH | C6 to C16 | Peroxisomes |

| Mitochondrial trans-2-enoyl-CoA reductase | 1.3.1.44 | Euglena gracilis | NADH > NADPH | Short-chain (e.g., C4, C6) | Mitochondria |

| Acyl-CoA:NADP+ trans-2-oxidoreductase | 1.3.1.38 | Escherichia coli | NADPH | General trans-2-enoyl-CoAs | Cytosol / Mitochondria |

Diversion into Non-Canonical Metabolic Routes

Beyond its direct reduction, this compound can be processed through pathways that represent diversions from a simple elongation or canonical β-oxidation sequence. One significant route is its metabolism during the β-oxidation of odd-numbered carbon fatty acids. In this pathway, this compound is not simply reduced but is further processed to yield products that can enter the citric acid cycle.

Studies using purified enzymes in a reconstituted β-oxidation sequence have shown that this compound is converted into acetyl-CoA and propionyl-CoA. nih.gov This outcome is characteristic of the final stages of odd-chain fatty acid oxidation. The propionyl-CoA is then typically carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle.

Another point of metabolic diversion for trans-2-enoyl-CoAs, including this compound, occurs at the hydration step of β-oxidation. researchgate.net Instead of a single canonical pathway, there are alternative routes involving different hydratase enzymes with distinct stereospecificity: researchgate.net

2-enoyl-CoA hydratase 1 (ECH-1) : Catalyzes the hydration to (3S)-hydroxyacyl-CoA. This is the typical pathway in mitochondria.

2-enoyl-CoA hydratase 2 (ECH-2) : Catalyzes the hydration to (3R)-hydroxyacyl-CoA. This pathway is found in peroxisomes and some bacteria.

The resulting stereoisomers are then processed by different dehydrogenases, (3S)-hydroxyacyl-CoA dehydrogenase or (3R)-hydroxyacyl-CoA dehydrogenase, respectively. researchgate.net The existence of these parallel pathways in different cellular compartments (mitochondria vs. peroxisomes) represents a significant diversion in the metabolic processing of enoyl-CoA intermediates.

Furthermore, metabolites derived from related compounds can interact with these pathways. For example, penta-2,4-dienoyl-CoA, a metabolite of pent-4-enoate (B1234886), is a known inhibitor of 3-oxoacyl-CoA thiolase, a key enzyme in the β-oxidation sequence. nih.gov While not a direct diversion of this compound itself, it highlights how structurally similar five-carbon acyl-CoA species can be channeled into inhibitory or alternative roles within fatty acid metabolism.

Table 2: Metabolic Fates of this compound

| Pathway | Key Enzymes | Products | Metabolic Significance |

| Odd-Chain β-Oxidation | Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, β-ketothiolase | Acetyl-CoA, Propionyl-CoA | Feeds into the citric acid cycle via acetyl-CoA and succinyl-CoA (from propionyl-CoA). |

| (3S)-Hydration Pathway | 2-enoyl-CoA hydratase 1 (ECH-1) | (3S)-hydroxypentanoyl-CoA | Standard mitochondrial β-oxidation pathway. |

| (3R)-Hydration Pathway | 2-enoyl-CoA hydratase 2 (ECH-2) | (3R)-hydroxypentanoyl-CoA | Alternative pathway, typically in peroxisomes. |

| Reduction | trans-2-enoyl-CoA reductase | Pentanoyl-CoA | Step in fatty acid elongation/biosynthesis. |

Enzymology of Pent 2 Enoyl Coa Metabolism

Enzymes Catalyzing Pent-2-enoyl-CoA Formation

The formation of this compound is a critical step in various metabolic pathways, notably in the fermentation of amino acids by certain anaerobic bacteria. This process is catalyzed by a specialized group of enzymes, with Glutaconyl-CoA decarboxylase playing a central role. Additionally, enoyl-CoA hydratases and isomerases are involved in the broader metabolism of related compounds, influencing the availability of substrates for this compound synthesis.

Glutaconyl-CoA Decarboxylase (this compound Carboxy-Lyase)

Glutaconyl-CoA decarboxylase (EC 7.2.4.5) is a key biotin-dependent enzyme found in several anaerobic bacteria, including Acidaminococcus fermentans, Clostridium symbiosum, Peptostreptococcus asaccharolyticus, and Fusobacterium nucleatum. nih.govfrontiersin.org It catalyzes the exergonic decarboxylation of glutaconyl-CoA to produce crotonyl-CoA, which is subsequently isomerized to this compound. nih.govfrontiersin.org This reaction is coupled to the transport of sodium ions across the cell membrane, generating an electrochemical gradient that contributes to cellular energy conservation. nih.govfrontiersin.orgnih.gov

Glutaconyl-CoA decarboxylase is a complex, membrane-bound enzyme composed of multiple subunits. nih.gov While the exact composition can vary slightly between bacterial species, it generally consists of four to five different subunits designated GcdA (or α), GcdB (or β), GcdC (or γ), and GcdD (or δ). nih.govfrontiersin.org In some organisms like C. symbiosum, there are two distinct GcdC subunits, GcdC1 and GcdC2. frontiersin.orgnih.gov

Here is a summary of the subunits and their properties:

| Subunit | Other Designation | Location | Putative Function | Molecular Mass (approx.) |

| GcdA | α | Peripheral | Carboxyltransferase | 65 kDa |

| GcdB | β | Integral membrane | Decarboxylation and Na+ transport | 35-39 kDa |

| GcdC | γ | Peripheral | Biotin (B1667282) carrier | 14-15 kDa |

| GcdD | δ | Membrane anchor | Anchors GcdA to the membrane | 10-11.6 kDa |

This table provides an overview of the subunits of Glutaconyl-CoA decarboxylase.

The catalytic cycle of glutaconyl-CoA decarboxylase is a two-step process that relies on the cofactor biotin. nih.govnih.govnih.gov Biotin is covalently attached to a lysine (B10760008) residue on the GcdC subunit, the biotin carrier protein. frontiersin.orgnih.gov

The two main steps are:

Carboxyl Transfer: The GcdA subunit, the carboxyltransferase component, catalyzes the transfer of the carboxyl group from glutaconyl-CoA to the N1 position of the biotin cofactor. nih.govnih.gov This reaction yields crotonyl-CoA and N¹-carboxybiotin. frontiersin.org

Decarboxylation: The GcdB subunit, which is embedded in the membrane, then catalyzes the decarboxylation of N¹-carboxybiotin, releasing carbon dioxide. nih.govnih.gov

This entire process is facilitated by the flexible "swinging arm" of the biotin carrier protein, which moves the carboxyl group from the active site of GcdA to the active site of GcdB. nih.gov The reaction requires the presence of sodium ions. nih.gov

A remarkable feature of glutaconyl-CoA decarboxylase is its function as a sodium ion pump. frontiersin.orgnih.gov The free energy released from the decarboxylation of glutaconyl-CoA (approximately -30 kJ/mol) is harnessed to drive the transport of sodium ions from the cytoplasm to the periplasm, against their concentration gradient. nih.govfrontiersin.orgnih.gov This electrogenic transport generates a sodium ion motive force across the membrane, which can then be used by the cell to power other processes, such as ATP synthesis and solute transport. marquette.edu The membrane-integral β-subunit (GcdB) is responsible for both the decarboxylation of carboxybiotin and the coupled translocation of Na+. nih.govfrontiersin.orgnih.gov

Enoyl-CoA Hydratases and Isomerases

Enoyl-CoA hydratases, also known as crotonases, are a superfamily of enzymes that catalyze the hydration of the double bond in α,β-unsaturated acyl-CoA thioesters. acs.orgwikipedia.orgnih.govnih.gov These enzymes are crucial in the β-oxidation of fatty acids, where they convert trans-2-enoyl-CoA to 3-hydroxyacyl-CoA. nih.gov Isomerases, on the other hand, can shift the position of double bonds within the acyl-CoA molecule. While not directly forming this compound, their activity on related unsaturated acyl-CoAs is integral to the metabolic pathways where this compound is an intermediate.

A key characteristic of enoyl-CoA hydratases is their stereospecificity. The hydration of the trans-2-enoyl-CoA double bond can result in the formation of either the (S)- or (R)-stereoisomer of 3-hydroxyacyl-CoA, depending on the specific enzyme. acs.orgnih.gov

(S)-specific enoyl-CoA hydratase: This is the classical crotonase involved in the standard β-oxidation pathway. It catalyzes the hydration of trans-2-enoyl-CoA to yield 3(S)-hydroxyacyl-CoA. acs.orgnih.gov This reaction proceeds via a syn-addition of a water molecule to the double bond. wikipedia.org

(R)-specific enoyl-CoA hydratase: These enzymes catalyze the hydration of trans-2-enoyl-CoA to form 3(R)-hydroxyacyl-CoA. nih.gov This stereoisomer is an important intermediate in certain metabolic pathways, including the biosynthesis of polyhydroxyalkanoates (PHAs). nih.gov Peroxisomes also contain a D-bifunctional protein (D-BP) that yields 3(R)-hydroxyacyl-CoA from trans-2-enoyl-CoA. nih.govnih.gov

The stereochemistry of the 3-hydroxyacyl-CoA product is critical as subsequent enzymes in the metabolic pathways, such as 3-hydroxyacyl-CoA dehydrogenases, are also stereospecific. kuleuven.be For instance, the multifunctional protein 1 (MFP-1) in peroxisomes specifically acts on the L-3-hydroxy (or S) intermediates, while multifunctional protein 2 (MFP-2) is specific for D-3-hydroxy (or R) intermediates. nih.gov

The stereospecificity of these hydratases is summarized below:

| Enzyme Type | Substrate | Product | Metabolic Pathway |

| (S)-specific enoyl-CoA hydratase | trans-2-enoyl-CoA | 3(S)-hydroxyacyl-CoA | Fatty acid β-oxidation |

| (R)-specific enoyl-CoA hydratase | trans-2-enoyl-CoA | 3(R)-hydroxyacyl-CoA | Polyhydroxyalkanoate (PHA) biosynthesis, Peroxisomal β-oxidation |

This table illustrates the stereospecificity of different enoyl-CoA hydratases.

Isomerization of Double Bonds (e.g., Δ3-Δ2-Enoyl-CoA Isomerase)

The metabolism of unsaturated fatty acids, such as those that can lead to the formation of this compound, often requires auxiliary enzymes to handle the unique positions of their double bonds. Standard β-oxidation pathways are equipped to process fatty acids with double bonds in the trans-2 position. nih.govwikipedia.org However, when double bonds are located at other positions, such as the 3rd carbon, isomerases are essential.

Δ3-Δ2-enoyl-CoA isomerase is a crucial enzyme that facilitates the degradation of these unsaturated fatty acids by catalyzing the conversion of 3-cis or 3-trans-enoyl-CoA intermediates into the metabolically favorable 2-trans-enoyl-CoA. nih.govwikipedia.orgebi.ac.uk This positional shift of the double bond from the gamma-carbon (position 3) to the beta-carbon (position 2) allows the β-oxidation cycle to proceed. wikipedia.org In yeast, a strain lacking the isomerase gene cannot grow on unsaturated fatty acids, indicating the singular importance of this enzyme in their metabolism. ebi.ac.uk

These isomerases are found in both mitochondria and peroxisomes and exhibit broad substrate specificity, acting on fatty acyl chains of varying lengths. ebi.ac.uknih.gov In rat liver, for instance, different isomerases show preferences for specific isomerization reactions. Mitochondrial enoyl-CoA isomerase (MECI) is most active in the 3-cis → 2-trans isomerization, while the monofunctional enoyl-CoA isomerase (ECI) has a preference for the 3-trans → 2-trans isomerization. nih.gov This ensures that various types of unsaturated fatty acids can be efficiently channeled into the β-oxidation pathway.

Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that play a central role in the first and often rate-limiting step of fatty acid β-oxidation. nih.govd-nb.info They catalyze the α,β-dehydrogenation of acyl-CoA esters, creating a trans-2-enoyl-CoA product and transferring electrons to the electron-transferring flavoprotein (ETF). nih.govd-nb.infomdpi.com

There are several members of the ACAD family in humans, each with a range of substrate specificities based on the length of the acyl-CoA chain. nih.gov These include:

Short-chain acyl-CoA dehydrogenase (SCAD)

Medium-chain acyl-CoA dehydrogenase (MCAD)

Long-chain acyl-CoA dehydrogenase (LCAD)

Very long-chain acyl-CoA dehydrogenase (VLCAD)

MCAD, for example, is particularly active with medium-chain fatty acids and has been shown to have activity with dicarboxylyl-CoAs of both six and twelve carbons in length. nih.gov The action of these dehydrogenases on a saturated five-carbon acyl-CoA (valeryl-CoA) would directly produce this compound, which can then enter subsequent steps of the β-oxidation pathway.

CoA Ligases and Transferases

Before fatty acids can be metabolized, they must first be activated. This activation is typically carried out by CoA ligases, also known as acyl-CoA synthetases. These enzymes catalyze the formation of a high-energy thioester bond between the carboxyl group of a fatty acid and the thiol group of coenzyme A (CoA). wsu.edu This reaction is ATP-dependent and proceeds through an enzyme-bound carboxyl-AMP intermediate. wsu.edu

For a five-carbon unsaturated fatty acid like pentenoic acid, a CoA ligase would be responsible for its conversion to the activated pentenoyl-CoA form. For example, the metabolism of 4-pentenoic acid in rat heart mitochondria involves its conversion to its CoA ester before it can be further metabolized. nih.govresearchgate.net This activation step is essential for the subsequent enzymatic reactions, including those catalyzed by dehydrogenases and isomerases.

Enzymes Catalyzing this compound Conversion

Trans-2-enoyl-CoA Reductase (TER)

Trans-2-enoyl-CoA reductase (TER) is an enzyme that catalyzes the reduction of a trans-2-enoyl-CoA to its corresponding saturated acyl-CoA. wikipedia.orgnih.gov This function is a key step in mitochondrial fatty acid elongation and the biosynthesis of polyunsaturated fatty acids. wikipedia.org The enzyme is located in the endoplasmic reticulum and is involved in both very long-chain fatty acid (VLCFA) synthesis and sphingosine (B13886) degradation. nih.govnih.gov In the context of this compound, TER would catalyze its conversion to pentanoyl-CoA.

TER enzymes exhibit varying specificity for the chain length of their substrates. In rat liver microsomes, evidence points to at least two distinct trans-2-enoyl-CoA reductases: one that is specific for short-chain enoyl-CoAs and another that acts on long-chain substrates. nih.gov The short-chain reductase efficiently catalyzes the conversion of substrates like crotonyl-CoA (C4) and trans-2-hexenoyl-CoA (C6). nih.govresearchgate.net

Studies on TER from Euglena gracilis have provided specific kinetic data. This enzyme shows a preference for short-chain substrates. uniprot.org The kinetic properties for relevant substrates are detailed below.

| Substrate | K_m (μM) | Cofactor | Source |

| (2E)-butenoyl-CoA (crotonyl-CoA) | 68 | NADH | uniprot.org |

| trans-2-hexenoyl-CoA | 91 | NADH | uniprot.org |

This table is interactive. Click on the headers to sort the data.

Human peroxisomal TER also participates in fatty acid chain elongation, catalyzing the reduction of trans-2-enoyl-CoAs with chain lengths from C6 to C16, showing maximum activity with C10-CoA. uniprot.org

The preference for NADH or NADPH as a cofactor can differ between TER enzymes from various organisms and cellular compartments. For instance, TERs involved in the production of butan-1-ol in Clostridium acetobutylicum specifically use NADH as a cofactor. nih.gov

In rat liver microsomes, two distinct TERs have been identified based on their cofactor requirements. A short-chain enoyl-CoA reductase was found to have a specific requirement for NADPH and could not utilize NADH. nih.govresearchgate.net Conversely, a long-chain enoyl-CoA reductase was capable of using either NADH or NADPH. nih.gov

In Euglena gracilis, the mitochondrial TER can use both NADH and NADPH as the electron donor. However, it exhibits 2- to 3-fold higher specific activities with NADH compared to NADPH, indicating a preference for the former. uniprot.org This highlights the diversity in cofactor preference among TER enzymes, which likely reflects their specific metabolic roles within the cell. wikipedia.orgwikipedia.org

3-Ketoacyl-CoA Thiolase

3-Ketoacyl-CoA thiolase, also known as thiolase I, is a crucial enzyme in the degradation of fatty acids. It catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA molecule, facilitating the cyclical nature of the β-oxidation pathway. Two primary forms of this enzyme exist in eukaryotes: one located in the mitochondria and the other in peroxisomes. The catalytic activity of thiolase is dependent on two conserved cysteine residues, one of which forms a covalent acyl-enzyme intermediate during the reaction.

The regulation of 3-ketoacyl-CoA thiolase is critical for maintaining metabolic homeostasis. One of the key regulatory mechanisms is product inhibition, where the accumulation of reaction products slows down the enzyme's activity. This feedback mechanism is a natural way for the cell to control the rate of fatty acid oxidation based on the availability of downstream substrates.

Inhibition Profiles and Mechanisms

A variety of compounds have been investigated for their ability to inhibit 3-ketoacyl-CoA thiolase. The study of these inhibitors provides valuable insights into the enzyme's active site and regulatory mechanisms. The following sections detail the inhibition profiles of several key compounds.

One of the most studied inhibitors of long-chain 3-ketoacyl-CoA thiolase is the antianginal drug trimetazidine (B612337). Research has shown that trimetazidine can inhibit the long-chain specific isoform of the enzyme with a reported IC50 value of approximately 75 nmol/L. This inhibition is thought to shift the heart's energy metabolism from fatty acid oxidation towards glucose oxidation, which can be beneficial under ischemic conditions. However, it is important to note that there is some scientific debate regarding the direct inhibitory effect of trimetazidine on 3-ketoacyl-CoA thiolase, with some studies failing to observe this inhibition. This discrepancy may be due to different experimental conditions, such as the concentration of the substrate 3-keto-hexadecanoyl CoA used in the assays.

Acetyl-CoA, a product of the thiolase reaction, is a known inhibitor of the enzyme. This product inhibition is a classic example of a feedback regulatory mechanism. Studies have demonstrated that acetyl-CoA can dose-dependently inhibit 3-ketoacyl-CoA thiolase activity. This inhibition is significant as it provides a direct link between the output of the β-oxidation pathway and its regulation.

The table below summarizes the inhibitory effects of various compounds on 3-ketoacyl-CoA thiolase based on available research findings.

| Inhibitor | Target Isoform | IC50 | Notes |

| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase | ~75 nmol/L | Inhibition is a subject of scientific debate and may be dependent on substrate concentration. |

| Acetyl-CoA | 3-ketoacyl-CoA thiolase | - | Demonstrates dose-dependent product inhibition. |

| Benzotript | 3-ketoacyl-CoA thiolase | - | Shows dose-dependent inhibition. |

| Ranolazine | 3-ketoacyl-CoA thiolase | - | Does not appear to be a direct inhibitor of the enzyme, but may partially inhibit β-oxidation. |

The study of 3-ketoacyl-CoA thiolase inhibitors is an active area of research. A deeper understanding of the inhibition profiles and mechanisms of this key metabolic enzyme could pave the way for the development of novel therapeutic strategies for a variety of metabolic and cardiovascular diseases.

Regulation of Pent 2 Enoyl Coa Metabolic Flux

Transcriptional and Translational Control of Relevant Enzymes

The synthesis and degradation of enzymes that metabolize pent-2-enoyl-CoA are subject to transcriptional and translational regulation, which dictates the total enzymatic capacity of the cell over the long term. The enzymes of the fatty acid β-oxidation pathway, which are responsible for processing this compound, are prime examples of this regulatory layer.

Key transcription factors and co-activators, such as Peroxisome Proliferator-Activated Receptors (PPARs) and PGC-1α, play a central role in orchestrating the expression of genes involved in fatty acid utilization. aocs.org For instance, under conditions of fasting or high-fat diets, these factors upregulate the transcription of genes encoding mitochondrial β-oxidation enzymes. This coordinated response increases the cell's capacity to break down fatty acids for energy, thereby influencing the metabolic flux of intermediates like this compound. aocs.org This ensures that the enzymatic machinery is available when fatty acids are the primary energy source. nih.gov

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating enzyme activity without altering protein levels. thermofisher.comwikipedia.org Enzymes involved in this compound metabolism, such as those in the β-oxidation spiral, are targets of various PTMs.

Acetylation : This modification, involving the transfer of an acetyl group from acetyl-CoA, is increasingly recognized as a key regulator of metabolic enzymes. unil.ch For example, in human liver cells, the multifunctional enzyme responsible for both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities can be acetylated. unil.ch This modification has been shown to increase the enzyme's activity, thereby potentially accelerating the conversion of this compound to its downstream products. This links the enzyme's activity directly to the abundance of acetyl-CoA, a central metabolic indicator. unil.ch

Phosphorylation : Reversible phosphorylation, catalyzed by kinases and phosphatases, is a ubiquitous regulatory mechanism. wikipedia.orgcreative-proteomics.com It can alter an enzyme's conformation, catalytic efficiency, and interaction with other proteins, thereby modulating metabolic flux in response to cellular signaling cascades.

Lipidation : The attachment of lipid molecules can target proteins to specific cellular membranes, such as the mitochondrial inner membrane where β-oxidation occurs. wikipedia.orgnih.gov This ensures the correct localization and concentration of enzymes relative to their substrates.

These modifications allow for the fine-tuning of enzymatic activity in response to immediate cellular conditions and signaling events. thermofisher.com

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation and feedback inhibition offer instantaneous control over metabolic pathways by the binding of effector molecules to enzymes at sites distinct from the active site. The β-oxidation pathway is subject to tight allosteric control. aocs.org

Cofactor Availability and Redox State

Oxidative Pathways (β-oxidation) : The hydration of this compound by enoyl-CoA hydratase is followed by a dehydrogenation step that requires FAD, and a subsequent step requires NAD+. nih.gov A high NAD+/NADH ratio and high FAD levels favor the forward flux through β-oxidation, leading to the production of acetyl-CoA, propionyl-CoA, and reduced cofactors (NADH and FADH₂). nih.gov These reduced cofactors are then re-oxidized by the electron transport chain to generate ATP.

Reductive Pathways (Biosynthesis) : In contrast, biosynthetic pathways, such as fatty acid elongation or polyketide synthesis, often involve the reduction of an enoyl-CoA intermediate. nih.govnih.gov These reductive steps typically utilize NADPH as the electron donor. pnas.orgwikipedia.org For example, trans-2-enoyl-CoA reductase catalyzes the NADPH-dependent reduction of the double bond. wikipedia.orguniprot.org Therefore, a high NADPH/NADP+ ratio would favor the reductive consumption of this compound for anabolic processes.

The cellular redox state thus acts as a critical switch, directing this compound towards either catabolic breakdown for energy or anabolic synthesis of more complex molecules. researchgate.net

Substrate Availability and Product Accumulation

The rate of processing of this compound is fundamentally governed by the principles of mass action, where the availability of its substrates and the removal of its products are key determinants.

Substrate Availability : this compound is formed from precursors such as pent-4-enoyl-CoA through the action of acyl-CoA dehydrogenase or from the reduction of penta-2,4-dienoyl-CoA. nih.govnih.gov The concentration of these upstream metabolites directly influences the rate of this compound formation. Limited availability of these substrates will naturally limit the flux through the subsequent steps.

Product Accumulation : In a reconstituted enzyme system, this compound is converted into acetyl-CoA and propionyl-CoA. nih.govscispace.com The accumulation of these end products can lead to feedback inhibition of the pathway enzymes, as seen with other β-oxidation intermediates. aocs.org For example, high levels of acetyl-CoA can inhibit the thiolase enzyme, which catalyzes the final step of the β-oxidation cycle. This feedback mechanism ensures that the rate of fatty acid breakdown is matched with the entry of acetyl-CoA into the citric acid cycle or other metabolic fates. portlandpress.com

Data Tables

Table 1: Summary of Regulatory Mechanisms for Enzymes Metabolizing this compound

| Regulatory Mechanism | Key Enzymes/Factors | Effect on this compound Flux |

| Transcriptional Control | PPARs, PGC-1α | Increases overall capacity of β-oxidation pathway, enhancing potential flux. aocs.org |

| Post-Translational Modification | Acetyltransferases, Kinases | Acetylation can increase enoyl-CoA hydratase activity, increasing flux. unil.ch |

| Allosteric Regulation | 3-ketoacyl-CoA, Acetyl-CoA | Feedback inhibition by downstream products decreases flux. aocs.org |

| Cofactor Availability | High NAD+/NADH ratio | Promotes oxidative degradation (β-oxidation). nih.gov |

| Cofactor Availability | High NADPH/NADP+ ratio | Promotes reductive biosynthesis. pnas.orgwikipedia.org |

| Substrate/Product Levels | High precursor levels | Increases rate of formation and subsequent flux. nih.govnih.gov |

| Substrate/Product Levels | Accumulation of Acetyl-CoA & Propionyl-CoA | Inhibits pathway enzymes (e.g., thiolase), decreasing flux. nih.govaocs.org |

Biological and Physiological Roles of Pent 2 Enoyl Coa

Role in Microbial Metabolism and Energy Generation

In the microbial world, pent-2-enoyl-CoA is a crucial molecule in the metabolic strategies of diverse microorganisms for energy acquisition.

In Specific Bacterial Species

Acidaminococcus fermentans : This anaerobic bacterium utilizes this compound in the fermentation of glutamate (B1630785). A key enzyme, glutaconyl-CoA decarboxylase, which is a biotin-dependent sodium pump, is involved in this pathway. genome.jp This process is integral to the bacterium's energy generation, where the decarboxylation of dicarboxylic acids can serve as the sole energy source. oup.com

Megasphaera elsdenii : In this anaerobic rumen bacterium, this compound is an intermediate in the metabolism of fatty acids. Butyryl-CoA dehydrogenase from Megasphaera elsdenii can form tightly bound complexes with various acyl-CoA compounds, including this compound. researchgate.net The organism is also noted for its ability to convert intermediates like trans-2-pentenoyl-CoA to valeryl-CoA. nih.govresearchgate.net

Clostridioides difficile : This pathogenic bacterium ferments L-leucine for energy, a process in which this compound is a key intermediate. The reductive branch of leucine (B10760876) fermentation involves the dehydration of (R)-2-hydroxy-4-methylpentanoyl-CoA to 4-methylthis compound. researchgate.netnih.gov This reaction is catalyzed by a 2-hydroxyacyl-CoA dehydratase. nih.govmimedb.orgebi.ac.uk

Table 1: Role of this compound in Specific Bacterial Species

| Bacterial Species | Metabolic Pathway | Key Role of this compound |

| Acidaminococcus fermentans | Glutamate fermentation | Intermediate in the pathway involving glutaconyl-CoA decarboxylase. genome.jp |

| Megasphaera elsdenii | Fatty acid metabolism | Substrate for butyryl-CoA dehydrogenase and precursor to valeryl-CoA. researchgate.netnih.govresearchgate.net |

| Clostridioides difficile | L-leucine fermentation | Intermediate formed from the dehydration of (R)-2-hydroxy-4-methylpentanoyl-CoA. researchgate.netnih.gov |

In Fungal Metabolism

Saccharomyces cerevisiae : In this baker's yeast, this compound is an intermediate in the peroxisomal β-oxidation of fatty acids. frontiersin.org The multifunctional enzyme Fox2p, possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, is central to this process. frontiersin.orguniprot.org It converts trans-2-enoyl-CoA to 3-ketoacyl-CoA. uniprot.org The degradation of unsaturated fatty acids in yeast requires auxiliary enzymes to handle the double bonds, and this compound can be an intermediate in these pathways. researchgate.net

In Other Eukaryotic Microorganisms

Euglena gracilis : This photosynthetic flagellate utilizes a unique mitochondrial fatty acid synthesis pathway under anaerobic conditions, leading to the production of wax esters. hhu.deplos.orgnih.gov A key enzyme in this pathway is trans-2-enoyl-CoA reductase (TER), which catalyzes the reduction of trans-2-enoyl-CoA esters, including shorter-chain substrates like crotonyl-CoA, to their corresponding acyl-CoAs. hhu.denih.govuniprot.org While not directly demonstrated for this compound, the pathway's activity with short-chain enoyl-CoAs suggests its potential involvement. uniprot.orgpnas.org

Contribution to Non-Human Mammalian (e.g., Rat) Fatty Acid Oxidation

In mammals such as rats, this compound is a recognized intermediate in the breakdown of certain fatty acids.

Mitochondrial and Peroxisomal Pathways

The β-oxidation of fatty acids in rats occurs in both mitochondria and peroxisomes. researchgate.net this compound is an intermediate in the mitochondrial β-oxidation of fatty acids. uniprot.org The enzyme medium-chain acyl-CoA dehydrogenase catalyzes the initial step, converting a saturated acyl-CoA to a trans-2-enoyl-CoA. uniprot.orguniprot.org Subsequently, enoyl-CoA hydratase (crotonase) hydrates the double bond. wikipedia.org

In the context of specific fatty acids, the metabolism of pent-4-enoate (B1234886) in rat heart and liver mitochondria proceeds through the formation of penta-2,4-dienoyl-CoA, which is then reduced to this compound. nih.govportlandpress.com This this compound can then enter the standard β-oxidation spiral. nih.govportlandpress.com Furthermore, studies on the anticonvulsant drug valproic acid have shown that its mitochondrial metabolism involves the formation of 2-propyl-2-pentenoyl-CoA, an analogue of this compound. pharmgkb.org

Rat liver peroxisomes also play a role in fatty acid breakdown and contain 2-enoyl-CoA hydratase activity. nih.gov These organelles are particularly important for the oxidation of very long-chain fatty acids and branched-chain fatty acids. mdpi.com The induction of peroxisomal β-oxidation by certain compounds can lead to an increase in the activity of enzymes involved in fatty acid metabolism. nih.gov

Table 2: this compound in Rat Fatty Acid Oxidation

| Organelle | Pathway | Role of this compound |

| Mitochondria | β-oxidation | Intermediate in the breakdown of fatty acids, formed from saturated acyl-CoAs or from the reduction of penta-2,4-dienoyl-CoA. uniprot.orgnih.govportlandpress.com |

| Peroxisomes | β-oxidation | Intermediate in the breakdown of fatty acids, processed by 2-enoyl-CoA hydratases. nih.gov |

Involvement in Plant Lipid Metabolism

In plants, fatty acid β-oxidation occurs primarily in peroxisomes and is crucial for various developmental processes, including seed germination. researchgate.netnih.gov The degradation of unsaturated fatty acids requires auxiliary enzymes to modify the double bonds into a configuration that can be processed by the core β-oxidation machinery. wikipedia.org While direct evidence for this compound in a specific major pathway in plants is less documented in the provided context, the fundamental steps of β-oxidation are conserved. The breakdown of fatty acids would proceed through enoyl-CoA intermediates. For instance, in rice, the biological metabolic pathways of triacylglycerides involve the conversion of acyl-CoA to α,β-enoyl-CoA by acyl-CoA dehydrogenase. researchgate.net The degradation of unsaturated fatty acids with double bonds at odd-numbered positions involves an isomerase that converts a 3-enoyl-CoA to a 2-trans-enoyl-CoA, which is a substrate for enoyl-CoA hydratase. wikipedia.org Therefore, it is plausible that this compound or its derivatives are intermediates in the breakdown of specific unsaturated fatty acids in plants.

Role as an Intermediate in Biotechnological Production Pathways

Metabolic engineering has harnessed the versatility of central metabolites to create microbial cell factories for the production of valuable chemicals from renewable feedstocks. This compound has emerged as a key C5 intermediate in several of these engineered biosynthetic pathways. Its position allows for the connection of precursor metabolites like acetyl-CoA and propionyl-CoA to a range of target molecules, including biofuels, platform chemicals, and other non-natural compounds. By introducing and optimizing specific enzymatic steps, microorganisms can be programmed to channel carbon flux through this compound towards the synthesis of desired products.

This compound is a critical node in engineered pathways designed to produce five-carbon (C5) and four-carbon (C4) chemicals. Its strategic position allows for its conversion into various valuable products through reduction, isomerization, or dehydrogenation reactions.

The biofuel n-pentanol can be produced via its precursor, n-valerate. Engineered pathways in microorganisms like Clostridium luticellarii utilize a reverse β-oxidation-like mechanism to elongate propionate (B1217596) into n-valerate. researchgate.net In this pathway, acetyl-CoA condenses with propionyl-CoA to form 3-ketopentanoyl-CoA. researchgate.net This intermediate is subsequently reduced to 3-hydroxypentanoyl-CoA, dehydrated to this compound, and finally, in the key step involving this intermediate, this compound is reduced to pentanoyl-CoA by an NADH-dependent reaction. researchgate.netresearchgate.net Pentanoyl-CoA is then converted to n-valerate, which can be further reduced to n-pentanol. Research has demonstrated the successful production of n-valerate from propionate and methanol (B129727) in anaerobic open-culture bioreactors, highlighting the viability of this pathway. researchgate.net

Butadiene

Butadiene, a key commodity chemical for synthetic rubber production, can be synthesized through the intermediate 2,4-pentadienoate. google.com Non-naturally occurring microbial organisms have been engineered with pathways to convert propionyl-CoA to 2,4-pentadienoate, where this compound is a central branch point. google.comgoogle.com The pathway begins with the condensation of acetyl-CoA and propionyl-CoA to form 3-oxopentanoyl-CoA, which is then reduced and dehydrated to yield this compound. google.comgoogle.com From here, two distinct enzymatic routes can lead to the precursor for butadiene:

Isomerization and Dehydrogenation: this compound is isomerized to pent-3-enoyl-CoA by a this compound isomerase. Subsequently, a pent-3-enoyl-CoA dehydrogenase introduces a second double bond to form 2,4-pentadienoyl-CoA. google.com

Direct Dehydrogenation: A this compound dehydrogenase directly oxidizes this compound to 2,4-pentadienoyl-CoA. google.comgoogle.com

The resulting 2,4-pentadienoyl-CoA is then hydrolyzed to 2,4-pentadienoate, which can be decarboxylated to produce butadiene. google.com

While this compound is a viable precursor for C5 chemicals, current research on the biotechnological production of adipic acid (a C6 dicarboxylic acid) does not prominently feature this compound as an intermediate. Engineered pathways for adipate typically utilize C6 precursors. For instance, one patented method describes the conversion of 5-carboxy-2-pentenoyl-CoA (a C6 molecule) into adipyl-CoA using a trans-enoyl-CoA reductase. google.com Other established routes proceed via the reversal of the β-oxidation pathway starting from C4 and C2 units (succinyl-CoA and acetyl-CoA) or from catechol and cis,cis-muconic acid.

Table 1: Engineered Pathways for Biofuels and Platform Chemicals via this compound

| Target Product | Precursors | Key Pathway Steps | This compound Conversion | Key Enzymes |

|---|---|---|---|---|

| Pentanol (via n-Valerate) | Acetyl-CoA, Propionyl-CoA | Thiolase condensation, reduction, dehydration | Reduction to Pentanoyl-CoA | 3-Ketothiolase, 3-Hydroxyacyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, trans-2-Enoyl-CoA Reductase (Ter) |

| Butadiene (via 2,4-Pentadienoate) | Acetyl-CoA, Propionyl-CoA | Thiolase condensation, reduction, dehydration | Isomerization or Dehydrogenation | 3-Oxopentanoyl-CoA Thiolase, 3-Oxopentanoyl-CoA Reductase, 3-Hydroxypentanoyl-CoA Dehydratase, This compound Isomerase , This compound Dehydrogenase |

The utility of this compound extends to the synthesis of non-natural metabolites, which are compounds not typically found in the host organism but have valuable industrial applications. Metabolic engineers design and implement novel enzymatic pathways to produce these molecules, often using this compound or its derivatives as a modifiable scaffold.

2,4-Pentadienoate

As detailed in the previous section, 2,4-pentadienoate is a non-natural platform chemical that serves as a precursor to butadiene. google.com The engineered pathways established in microorganisms to produce it are a prime example of creating a route to a non-natural metabolite. google.comgoogle.com The ability to divert metabolic flux from common precursors like acetyl-CoA and propionyl-CoA through the this compound intermediate and then to 2,4-pentadienoate showcases the power of synthetic biology to generate novel chemical structures. google.com This compound itself can be used in the preparation of various polymers and co-polymers. google.com

7-Aminoheptanoic Acid

This compound is a structural template for intermediates in more complex engineered pathways. A notable example is the biosynthesis of 7-aminoheptanoic acid, a C7 monomer used for the production of specialty nylons. A patented biochemical pathway describes the production of this molecule starting from N-acetyl-3-aminopropanoyl-CoA and acetyl-CoA. google.com In this multi-step enzymatic pathway, a key intermediate is N-acetyl-5-amino-pent-2-enoyl-CoA , a derivative of this compound. google.com This intermediate is formed from the dehydration of N-acetyl-5-amino-3-hydroxypentanoyl-CoA by an enoyl-CoA hydratase. Subsequently, a trans-2-enoyl-CoA reductase reduces N-acetyl-5-amino-pent-2-enoyl-CoA to N-acetyl-5-amino-pentanoyl-CoA, which is then further elongated and modified to yield the final 7-aminoheptanoic acid product. google.com This demonstrates how the core structure of this compound can be functionalized (in this case, with an amino group) and utilized in an extended chain-elongation pathway for a non-natural product.

Table 2: Engineered Pathways for Non-Natural Metabolites Involving a this compound Scaffold

| Target Product | Precursors | Key Intermediate (this compound based) | Key Conversion Step | Key Enzymes |

|---|---|---|---|---|

| 2,4-Pentadienoate | Acetyl-CoA, Propionyl-CoA | This compound | Dehydrogenation to 2,4-Pentadienoyl-CoA | This compound Dehydrogenase |

| 7-Aminoheptanoic Acid | N-acetyl-3-aminopropanoyl-CoA, Acetyl-CoA | N-acetyl-5-amino-pent-2-enoyl-CoA | Reduction to N-acetyl-5-amino-pentanoyl-CoA | Enoyl-CoA Hydratase, trans-2-Enoyl-CoA Reductase |

Advanced Methodologies for Studying Pent 2 Enoyl Coa

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of biomolecules, offering non-destructive ways to monitor reactions and determine molecular structures.

UV-Vis Spectrophotometry for Reaction Monitoring

UV-Visible (UV-Vis) spectrophotometry is a valuable tool for real-time monitoring of enzymatic reactions involving pent-2-enoyl-CoA. researchgate.netmdpi.com This technique is based on the principle that molecules with chromophores, or light-absorbing functional groups, absorb light at specific wavelengths. mdpi.com The conversion of a substrate to a product, or vice-versa, can be followed by measuring the change in absorbance over time, provided there is a difference in the absorption spectra of the molecules involved. researchgate.netlcms.cz

In the context of this compound, UV-Vis spectrophotometry can be used to monitor the activity of enzymes for which it is a substrate. For example, the hydration of the double bond in enoyl-CoA derivatives by enoyl-CoA hydratase leads to a decrease in absorbance at a specific wavelength, allowing for the determination of reaction kinetics. nih.gov Similarly, the reduction of a related compound, 5-phenyl-2,4-pentadienoyl-CoA, by 2,4-dienoyl-CoA reductase can be monitored by the decrease in absorbance at 340 nm. nih.gov This approach enables the calculation of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into enzyme efficiency and mechanism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. numberanalytics.comjchps.com It provides comprehensive information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. jchps.com

Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the connectivity of atoms, the chemical environment of each proton and carbon, and the stereochemistry of the molecule. numberanalytics.comnih.gov For instance, 1H NMR provides information on the different types of protons and their relative numbers, while 13C NMR, including techniques like DEPT and APT, helps in distinguishing between different types of carbon atoms (CH3, CH2, CH, and quaternary carbons). jchps.comuni-hannover.de

Mass Spectrometry-Based Metabolomics for Identification and Quantification

Mass spectrometry (MS) has become a cornerstone of metabolomics, enabling the sensitive identification and quantification of a vast array of small molecules from biological samples. researchgate.net

LC-MS/MS for Pathway Intermediate Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of metabolic intermediates like this compound. cas.cz This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. researchgate.net LC separates the complex mixture of metabolites from a biological extract, and the subsequent MS/MS analysis provides structural information and quantification. cas.czresearchgate.net

In the study of fatty acid metabolism, LC-MS/MS is employed to profile acyl-CoA intermediates. researchgate.net For example, it has been used to investigate the metabolism of propionate (B1217596) to acyl-CoA intermediates, including the formation of related compounds like trans-2-methyl-2-pentenoyl-CoA. researchgate.netebi.ac.uk The high resolution and accuracy of modern mass spectrometers allow for the differentiation of isomeric species, which is critical for correctly identifying pathway intermediates. cas.cz This technique is essential for understanding the flux through metabolic pathways and how it is altered in different physiological or pathological states.

Enzymatic Assays and Reconstitution Systems in vitro

In vitro enzymatic assays and reconstitution systems are indispensable for characterizing the function of individual enzymes and entire metabolic pathways.

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering approaches have become indispensable tools for elucidating and manipulating metabolic pathways involving this compound. These techniques allow for the targeted modification of an organism's genetic makeup to study the effects on specific metabolic routes, enhance the production of desired compounds, or introduce novel functionalities.

Gene Knockout and Overexpression Studies

The targeted deletion (knockout) or amplification (overexpression) of genes encoding enzymes that act on or influence the pool of this compound provides direct insights into their physiological roles. Such studies are fundamental to understanding the connectivity and regulation of metabolic networks.

Gene knockout experiments can reveal the essentiality of a particular enzyme in a given pathway. For instance, deleting a gene that encodes an enoyl-CoA hydratase specific for this compound could lead to the accumulation of this intermediate or the rerouting of metabolites through alternative pathways. These observations can confirm the function of the enzyme in vivo and uncover previously unknown metabolic flexibility.

Conversely, overexpressing a gene can enhance the flux through a specific metabolic step. This is a common strategy in metabolic engineering to increase the production of valuable chemicals. For example, in engineered microbial hosts designed for the production of biofuels or platform chemicals derived from this compound, overexpression of the enzymes in the pathway can lead to significantly higher yields. google.comgoogleapis.com Such modifications can include the overexpression of up to all nucleic acids encoding the enzymes in a biosynthetic pathway. googleapis.com

The table below summarizes examples of gene knockout and overexpression studies relevant to the metabolism of this compound and related compounds.

| Organism | Gene(s) Modified | Modification Type | Primary Objective/Finding |

| Escherichia coli | fadA, fadB | Knockout | To study the effects on fatty acid oxidation and the production of derived chemicals. The fadAB operon encodes key enzymes in the beta-oxidation pathway. googleapis.com |

| Saccharomyces cerevisiae | Various pathway genes | Overexpression | To engineer the organism for the production of compounds such as 2,4-pentadienoate, which involves this compound as an intermediate. googleapis.com |

| Clostridium species | Hydratase and dehydrogenase genes | Overexpression | To enhance the production of C5 compounds by manipulating the enzymes responsible for the conversion of intermediates like this compound. |

| Various prokaryotes | Carbonic anhydrases | Overexpression/Characterization | To understand their role in CO2 fixation and carboxylation reactions, which can be linked to pathways involving acyl-CoA intermediates. oup.com |

Directed Evolution and Enzyme Engineering for Modified Specificity

While gene knockout and overexpression studies manipulate the quantity of enzymes, directed evolution and enzyme engineering focus on altering the qualitative properties of the enzymes themselves. These powerful techniques are used to create enzyme variants with improved activity, altered substrate specificity, or enhanced stability.

Directed evolution mimics the process of natural selection in the laboratory. It involves creating a large library of mutant genes, expressing them to produce variant enzymes, and then using a high-throughput screening or selection method to identify variants with the desired properties. googleapis.comgoogle.comgoogleapis.com This iterative process of mutation and selection can lead to enzymes with dramatically improved characteristics for specific biotechnological applications. For instance, an enoyl-CoA hydratase that naturally prefers shorter or longer chain acyl-CoAs could be evolved to have a higher specificity for this compound. google.com

Rational enzyme design, another facet of enzyme engineering, uses detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make specific, targeted mutations. For example, if the active site of an enzyme is known, amino acid residues can be mutated to better accommodate the five-carbon chain of this compound, thereby increasing its catalytic efficiency with this specific substrate. google.com Engineering efforts have been applied to enzymes like (R)-specific enoyl-CoA hydratases (e.g., phaJ, MaoC) to improve their activity and specificity. google.com

These approaches are particularly valuable in the context of synthetic biology and metabolic engineering, where heterologous enzymes are often introduced into a host organism to create novel pathways. Ensuring that these enzymes are highly specific for their intended substrates, such as this compound, is crucial to minimize the formation of unwanted byproducts and maximize the efficiency of the desired metabolic route.

Flux Analysis and Metabolic Modeling

Metabolic flux analysis (MFA) and metabolic modeling are systems-level approaches that provide a quantitative understanding of the flow of metabolites through a metabolic network. These computational tools are essential for identifying bottlenecks, predicting the effects of genetic modifications, and designing optimal metabolic engineering strategies.

Metabolic flux analysis uses isotopic labeling experiments to trace the path of atoms from a labeled substrate (e.g., ¹³C-glucose) through the metabolic network. By measuring the isotopic labeling patterns in downstream metabolites, it is possible to calculate the intracellular metabolic fluxes—the rates of all the enzymatic reactions in the central metabolism. This can provide a detailed snapshot of how an organism is utilizing its resources and how intermediates like this compound are being produced and consumed.

Metabolic modeling, on the other hand, involves the construction of a mathematical representation of an organism's entire metabolic network. These genome-scale models (GEMs) can be used to simulate the metabolic state of the cell under different conditions and to predict the outcomes of genetic or environmental perturbations. For example, a GEM could be used to simulate the effect of knocking out a particular gene on the production of a target compound derived from this compound.

Computational tools like OptKnock and SimPheny® are used for in silico stoichiometric modeling to identify metabolic designs for the biosynthetic production of desired compounds. googleapis.comgoogle.comgoogle.com These models can help identify non-obvious gene targets for modification to improve the production of chemicals related to this compound metabolism. google.com For instance, modeling can guide the engineering of E. coli for the production of n-valerate, a process that involves the reduction of this compound to pentanoyl-CoA. researchgate.net

The integration of flux analysis and metabolic modeling provides a powerful platform for the rational design of microbial cell factories. By understanding and predicting the flow of metabolites, researchers can more effectively engineer organisms for the efficient production of a wide range of chemicals and biofuels where this compound is a key intermediate.

Comparative Biochemistry and Evolutionary Aspects of Pent 2 Enoyl Coa Metabolism

Phylogenomic Distribution and Conservation of Pent-2-enoyl-CoA Related Enzymes

The enzymes that act upon this compound are part of broader enzyme superfamilies, most notably the crotonase (or enoyl-CoA hydratase) superfamily. nih.govacs.orgwisc.edu These enzymes are responsible for the hydration, dehydration, isomerization, and other modifications of enoyl-CoA thioesters. wisc.eduresearchgate.netebi.ac.uk The distribution of these enzymes is vast, spanning across bacteria, archaea, and eukarya, indicating their ancient origins and fundamental importance in cellular metabolism. ebi.ac.uknih.govnih.gov

The crotonase superfamily is a prime example of divergent evolution, where a common structural framework, characterized by the stabilization of an enolate anion intermediate, has been adapted to catalyze a wide array of reactions. acs.orgwisc.edu This includes not only the hydration of double bonds, as seen in fatty acid β-oxidation, but also dehalogenation, carbon-carbon bond formation and cleavage, and thioester hydrolysis. nih.govwisc.eduacs.org

Key enzymes involved in this compound metabolism include:

Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the reversible hydration of the trans-2-enoyl-CoA double bond to form 3-hydroxyacyl-CoA. researchgate.netwikipedia.org Its distribution is nearly universal among organisms that metabolize fatty acids. The active site typically contains two crucial glutamate (B1630785) residues that facilitate the hydration reaction. acs.orgwikipedia.org

2,4-Dienoyl-CoA Reductase: In the degradation of polyunsaturated fatty acids, this enzyme is essential for reducing a conjugated diene system, which includes the this compound moiety in some contexts, to a single double bond that can be further processed by enoyl-CoA hydratase. nih.govresearchgate.net

Acyl-CoA Dehydrogenases: These enzymes introduce the double bond in the first place, acting on saturated acyl-CoAs. While not directly metabolizing this compound, their evolution and substrate specificity are intrinsically linked to the subsequent steps. plos.orgresearchgate.net

The conservation of these enzymes varies. The core catalytic machinery of the crotonase active site, particularly the oxyanion hole that stabilizes the intermediate, is highly conserved. acs.orgwisc.edu However, the residues that determine substrate specificity and the exact reaction catalyzed show significant variation, reflecting the diverse metabolic roles these enzymes have adopted. acs.orgnih.gov

Table 1: Distribution and Function of Key Enzyme Superfamilies in this compound Metabolism

| Enzyme Superfamily | Key Enzymes Involved | General Function | Phylogenetic Distribution |

|---|---|---|---|

| Crotonase (Enoyl-CoA Hydratase) | Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase | Hydration/dehydration of enoyl-CoA thioesters | Bacteria, Archaea, Eukarya nih.govebi.ac.uknih.gov |

| Acyl-CoA Dehydrogenase | Short, Medium, Long-chain Acyl-CoA Dehydrogenases | Introduction of double bonds into acyl-CoAs | Bacteria, Archaea, Eukarya plos.orgresearchgate.net |

| Acyl-CoA Thioesterase | Acyl-CoA Thioesterases (ACOTs) | Hydrolysis of acyl-CoA thioesters | Bacteria, Archaea, Eukarya nih.govnih.gov |

Evolutionary Divergence of Metabolic Pathways Across Domains of Life (Bacteria, Archaea, Eukarya)

The pathways utilizing this compound have diverged significantly across the three domains of life, reflecting their distinct metabolic strategies and cellular architectures.

Bacteria: In bacteria, this compound is a common intermediate in the β-oxidation of fatty acids. researchgate.netnih.gov The bacterial fatty acid degradation pathway (Fad) involves a set of discrete, soluble enzymes. nih.gov Some bacteria possess multiple β-oxidation operons, suggesting a high degree of metabolic flexibility and adaptation to various fatty acid substrates. asm.org For instance, Mycobacterium tuberculosis has an unusually large number of genes dedicated to fatty acid metabolism, which is crucial for its pathogenesis and the synthesis of its complex cell wall lipids. pnas.org The evolution of these pathways in bacteria has been shaped by both vertical descent and horizontal gene transfer. pnas.org

Archaea: The metabolism of fatty acids in archaea has long been a subject of debate. While they possess enzymes homologous to those of bacterial β-oxidation, including enoyl-CoA hydratase, their primary lipid components are based on isoprenoid chains rather than fatty acids. nih.govnih.gov Recent genomic reconstructions suggest that some archaea are capable of fatty acid metabolism, likely through a chimeric pathway that combines bacterial-type β-oxidation enzymes with archaeal enzymes from other metabolic routes, such as the mevalonate (B85504) pathway. nih.govnih.govresearchgate.net It is hypothesized that these archaea might run the β-oxidation pathway in reverse for fatty acid synthesis. nih.govnih.gov The presence of these pathways appears to correlate with the acquisition of membrane protein complexes that require fatty acid chains for their function, suggesting a co-evolutionary relationship. nih.govnih.gov

Eukarya: In eukaryotes, the metabolism of this compound primarily occurs within the mitochondria and, in some organisms and for specific substrates, in peroxisomes as part of the β-oxidation of fatty acids. nih.govuniprot.org The eukaryotic β-oxidation machinery is generally composed of multifunctional enzymes, in contrast to the discrete enzymes found in most bacteria. frontiersin.orglibretexts.org For example, the mitochondrial enoyl-CoA hydratase (ECHS1) is a key enzyme in the breakdown of short and medium-chain fatty acids. uniprot.org The evolution of fatty acid metabolism in eukaryotes has been marked by gene duplication and the development of distinct enzyme isoforms targeted to different subcellular compartments, allowing for specialized roles in energy production and lipid homeostasis. nih.govnih.gov

Table 2: Comparison of this compound Metabolism Across Domains

| Feature | Bacteria | Archaea | Eukarya |

|---|---|---|---|

| Primary Pathway | β-oxidation of fatty acids researchgate.netnih.gov | Putative chimeric pathway (β-oxidation/synthesis) nih.govnih.gov | Mitochondrial and peroxisomal β-oxidation nih.govuniprot.org |

| Enzyme Organization | Mostly discrete, soluble enzymes nih.gov | Combination of bacterial-type and archaeal enzymes nih.govresearchgate.net | Often multifunctional enzyme complexes frontiersin.orglibretexts.org |

| Evolutionary Drivers | Metabolic flexibility, adaptation to diverse substrates, pathogenesis asm.orgpnas.org | Acquisition of fatty acid-dependent membrane proteins nih.govnih.gov | Subcellular specialization, gene duplication, regulation of energy homeostasis nih.govnih.gov |

Horizontal Gene Transfer Events Influencing Pathway Presence

Horizontal gene transfer (HGT) has played a significant role in the evolution and dissemination of metabolic pathways involving this compound, particularly in prokaryotes. HGT allows organisms to rapidly acquire new metabolic capabilities, enabling them to adapt to new environments or lifestyles.

Evidence for HGT in fatty acid metabolism is found in the phylogenetic distribution of the pathway's enzymes. For example, the presence of bacterial-type β-oxidation genes in certain archaeal lineages is strongly suggestive of HGT from bacteria. nih.govnih.gov This transfer likely enabled these archaea to utilize fatty acids, a capability not universally present in this domain. nih.govnih.gov

In bacteria, HGT has contributed to the mosaic nature of metabolic pathways. The acquisition of entire gene clusters encoding a metabolic pathway, including those for fatty acid degradation, can provide a significant selective advantage. pnas.orgpnas.org For instance, phylogenetic analyses of fatty acid biosynthesis genes in Mycobacterium tuberculosis suggest that some components were acquired from proteobacteria via HGT. pnas.org

While less frequent than in prokaryotes, HGT of metabolic genes has also been documented in eukaryotes. biorxiv.orgoup.comnih.gov For example, a squalene-hopene cyclase, an enzyme involved in lipid biosynthesis, was likely acquired by the fission yeast Schizosaccharomyces japonicus through HGT. biorxiv.orgbiorxiv.org Such events can lead to significant rewiring of the host's lipid metabolism. biorxiv.orgbiorxiv.org The transfer of genes related to fatty acid metabolism between a eukaryotic alga and its virus further highlights the dynamic nature of metabolic evolution driven by HGT. nih.gov

The clustering of genes involved in a specific metabolic pathway on the chromosome can facilitate their co-regulation and transfer as a single unit via HGT. elifesciences.orgfrontiersin.org The evolution of such metabolic gene clusters is a recurring theme in the diversification of metabolic pathways across all domains of life. elifesciences.orgfrontiersin.org

Future Research Directions and Unresolved Questions

Discovery of Novel Pent-2-enoyl-CoA Synthesizing or Modifying Enzymes

The identification and characterization of new enzymes that can produce or modify this compound are fundamental to expanding its applications. While enzymes involved in fatty acid metabolism are known to act on a range of acyl-CoA substrates, the discovery of enzymes with high specificity for C5 chains like this compound is a key research frontier.

Recent research has highlighted the potential of type II polyketide synthases (PKSs) to create diverse molecular skeletons. researchgate.netnih.gov These enzymatic systems, which typically produce polycyclic aromatic compounds, have been shown to be capable of generating five-membered nonaromatic structures, as seen in the biosynthesis of cispentacin. researchgate.netnih.gov The exploration of uncharacterized PKS gene clusters in genomic databases could lead to the discovery of novel enzymes that synthesize unique acyl-CoA intermediates, potentially including derivatives of this compound. nih.gov

Furthermore, the engineering of pathways for the production of odd-chain fuels and chemicals has necessitated the use and discovery of enzymes that can efficiently process five-carbon intermediates. For instance, the (R)-specific enoyl-CoA hydratase (PhaJ1) from Pseudomonas aeruginosa and the trans-2-enoyl-CoA reductase (Ter) have been employed to convert 3-ketovaleryl-CoA to trans-2-pentenoyl-CoA in engineered E. coli. nih.govpnas.org The continued search for and characterization of such enzymes from diverse microbial sources will be critical for developing more efficient biosynthetic routes.

Elucidation of Regulatory Networks Controlling this compound Flux

Understanding how the flow of this compound is managed within a cell is crucial for both fundamental biology and metabolic engineering. The concentration of this intermediate is governed by the interplay of its synthesis and consumption, which are in turn controlled by complex regulatory networks at the genetic and metabolic levels.

Future research will need to focus on identifying the specific transcription factors and signaling molecules that respond to levels of this compound or related metabolites. The interplay between different metabolic pathways, such as fatty acid synthesis, fatty acid degradation (β-oxidation), and the tricarboxylic acid (TCA) cycle, in controlling the pool of this compound is an area ripe for investigation. nih.govdducollegedu.ac.in

Systems Biology Approaches to Understand Cellular this compound Homeostasis

Systems biology offers a powerful toolkit to investigate the complex interactions that maintain the balance of metabolites like this compound. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to changes in the flux of this compound.

A study on Arabidopsis thaliana mutants lacking the enoyl-CoA hydratase ECH2 provides a case in point. nih.gov These ech2 seedlings exhibit growth defects and accumulate specific 3-hydroxy fatty acids, which are thought to be derived from the incomplete β-oxidation of unsaturated fatty acids. nih.gov This suggests that a blockage in the processing of intermediates like (R)-3-hydroxyacyl-CoAs, which ECH2 is proposed to act upon, leads to metabolic imbalances with wide-ranging physiological consequences. nih.gov Metabolomic analysis of such mutants can pinpoint the specific metabolic nodes that are affected by the disruption of acyl-CoA processing.

Future systems biology studies could involve the use of isotope labeling to trace the metabolic fate of this compound in different pathways. Combining this with computational modeling, such as flux balance analysis, could help predict how genetic or environmental perturbations will affect the homeostasis of this compound and guide the design of engineered metabolic pathways. lsu.edu

Optimization of Engineered Pathways for Industrial Bioproduction